Adamantane-1-carbaldehyde

概要

説明

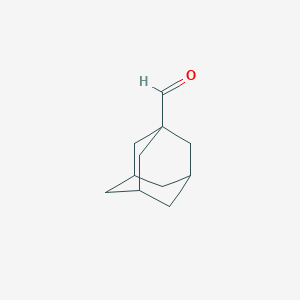

Adamantane-1-carbaldehyde (C₁₁H₁₆O, CAS 2094-74-8) is a rigid, polycyclic aldehyde derived from the adamantane framework, a diamondoid hydrocarbon. Its structure features a formyl group (-CHO) attached to the bridgehead carbon of the adamantane cage, conferring unique steric and electronic properties. The compound is synthesized via Swern oxidation of adamantanemethanol, yielding 71–80% under optimized conditions . Key physical properties include a molecular weight of 164.24 g/mol, density of 1.167 g/cm³, boiling point of ~239°C, and a characteristic $^{1}$H NMR signal at δ 9.31 (s, 1H) for the aldehyde proton .

This compound is a pivotal intermediate in medicinal and materials chemistry. It is employed in synthesizing anti-HIV thiazolidinones, vinyladamantane derivatives, and coordination compounds, leveraging its robust cage structure for enhanced thermal stability and bioactivity .

準備方法

Synthetic Routes and Reaction Conditions: Adamantane-1-carbaldehyde can be synthesized through several methods:

Oxidation of Adamantane: One common method involves the oxidation of adamantane using reagents such as chromium trioxide (CrO₃) in acetic acid, leading to the formation of this compound.

Formylation Reactions: Another approach is the formylation of adamantane derivatives using formylating agents like dichloromethyl methyl ether (Cl₂CHOMe) in the presence of a Lewis acid catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes, where adamantane is treated with strong oxidizing agents under controlled conditions to ensure high yield and purity.

化学反応の分析

Adamantane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to adamantane-1-carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).

Reduction: Reduction of this compound with reducing agents such as sodium borohydride (NaBH₄) yields adamantane-1-methanol.

Substitution: The formyl group can be substituted with other functional groups through reactions like the Wittig reaction, producing vinyl derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Wittig reagents, Grignard reagents

Major Products Formed:

Oxidation: Adamantane-1-carboxylic acid

Reduction: Adamantane-1-methanol

Substitution: Vinyl adamantane derivatives

科学的研究の応用

Adamantane-1-carbaldehyde has diverse applications in scientific research:

Chemistry: It serves as a precursor for synthesizing various adamantane derivatives used in materials science and catalysis.

Biology: Its derivatives are studied for their potential biological activities, including antiviral and anticancer properties.

Medicine: Adamantane-based compounds are explored for their therapeutic potential, particularly in the treatment of neurodegenerative diseases.

Industry: It is used in the production of high-performance polymers and advanced materials due to its unique structural properties.

作用機序

The mechanism of action of adamantane-1-carbaldehyde and its derivatives often involves interactions with specific molecular targets and pathways:

Molecular Targets: These compounds can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: They may influence signaling pathways related to cell growth, apoptosis, and immune responses, contributing to their therapeutic effects.

類似化合物との比較

Comparison with Structurally Similar Aldehydes

Adamantan-1-yl-acetaldehyde (C₁₂H₁₈O)

- Synthesis: Prepared via Swern oxidation of 2-adamantaneethanol, yielding 80% as a colorless oil .

- Reactivity : The ethyl spacer between the adamantane and aldehyde groups reduces steric hindrance, enabling nucleophilic additions (e.g., Grignard reactions) that are less accessible to Adamantane-1-carbaldehyde.

- Applications: Used in thiazolidinone synthesis but shows lower anti-HIV activity (EC₅₀ > 100 μM) compared to this compound derivatives (EC₅₀ = 0.5–10 μM) .

Cyclohexanecarbaldehyde (C₇H₁₂O)

- Synthesis: Produced via oxidation of cyclohexanemethanol.

- Reactivity : Lacks the adamantane cage, leading to higher conformational flexibility and faster oxidation rates (e.g., to carboxylic acids). However, it is prone to side reactions (e.g., aldol condensation) due to α-hydrogens, unlike this compound .

- Thermal Stability : Decomposes at ~150°C, significantly lower than this compound’s stability (>200°C) .

Benzaldehyde (C₇H₆O)

- Electronic Effects : The electron-withdrawing phenyl group activates the aldehyde for electrophilic substitutions (e.g., nitration), whereas this compound’s electron-deficient bridgehead favors nucleophilic additions (e.g., Wittig reactions) .

- Biological Activity : Benzaldehyde derivatives are less effective in antiviral applications due to the absence of the adamantane scaffold, which enhances membrane penetration and target binding .

Wittig Reaction

The compound reacts with methyltriphenylphosphonium iodide to yield 1-vinyladamantane (65% yield), a precursor for polymers and drug delivery systems. Comparable reactions with benzaldehyde require harsher conditions (e.g., higher temperatures) due to reduced steric protection .

[3+2] Cycloadditions

This compound participates in cycloadditions with silyl imines to form diamines (e.g., 1-((3r,5r,7r)-adamantan-1-yl)-N2-methylethane-1,2-diamine), demonstrating superior regioselectivity over flexible aldehydes .

Key Findings :

- This compound derivatives exhibit potent anti-HIV activity due to adamantane’s ability to inhibit viral reverse transcriptase and enhance cellular uptake .

- The rigid cage minimizes metabolic degradation, improving pharmacokinetics compared to linear aldehydes .

Physical and Thermodynamic Properties

| Property | This compound | Adamantan-1-yl-acetaldehyde | Cyclohexanecarbaldehyde |

|---|---|---|---|

| Molecular Weight (g/mol) | 164.24 | 178.27 | 112.17 |

| Boiling Point (°C) | 239 | 225–230 | 165 |

| Solubility in CHCl₃ | High | High | Moderate |

| Thermal Stability (°C) | >200 | ~180 | ~150 |

Notes:

生物活性

Adamantane-1-carbaldehyde (CHO), a derivative of adamantane, has garnered attention in various fields of research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Overview

This compound features a formyl group (-CHO) attached to the adamantane structure, making it a versatile compound for synthesizing various derivatives. Its applications span chemistry, biology, and medicine, particularly in developing therapeutic agents for neurodegenerative diseases and antimicrobial compounds.

This compound can be synthesized through several methods, including oxidation of adamantanol and other chemical transformations. Its high reactivity allows it to participate in various reactions such as:

- Oxidation : Converts to adamantane-1-carboxylic acid.

- Reduction : Yields adamantane-1-methanol.

- Substitution : The formyl group can be replaced with other functional groups via reactions like the Wittig reaction.

Antiviral Properties

Research indicates that adamantane derivatives exhibit significant antiviral activity. For instance, studies have shown that compounds derived from this compound can inhibit HIV-1 reverse transcriptase, demonstrating their potential as antiviral agents. One study reported an EC value of 8.6–53 µM for certain derivatives against HIV-1 .

Anticancer Activity

This compound has been evaluated for its anticancer properties. A study assessed its derivatives against several cancer cell lines using the MTT assay. Compounds derived from this compound displayed potent antiproliferative activity, particularly against HeLa and MCF-7 cell lines, with IC values below 10 µM .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 1 | HeLa | < 10 |

| 2 | MCF-7 | < 10 |

| 3 | HCT-116 | Moderate |

| 4 | HepG-2 | Moderate |

| 5 | PC-3 | Weak |

Antioxidant and Anti-inflammatory Properties

Adamantane derivatives have also been studied for their antioxidant capabilities. A study demonstrated that certain derivatives could scavenge hydrogen peroxide effectively, with some exhibiting scavenging activities comparable to ascorbic acid . This property is crucial in mitigating oxidative stress-related conditions.

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

- Receptor Interaction : Adamantane derivatives may bind to specific receptors involved in cellular signaling pathways.

- Gene Regulation : Some studies suggest that these compounds can modulate the expression of genes associated with inflammation and neuroprotection, such as Bdnf and Cav1 .

Study on Cognitive Impairment

A notable study investigated the effects of novel adamantane derivatives on cognitive dysfunction in diabetic mice. The results indicated that these compounds could alleviate neuroinflammation and improve memory performance by regulating inflammatory cytokine synthesis .

Antibacterial Activity

In addition to antiviral and anticancer properties, adamantane derivatives have shown promising antibacterial activity. A study tested several derivatives against Gram-positive and Gram-negative bacteria, revealing significant inhibition zones against strains like Staphylococcus epidermidis and Candida albicans .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Adamantane-1-carbaldehyde, and how can their efficiency be evaluated?

this compound is typically synthesized via oxidation of adamantane derivatives. A prominent method involves Swern oxidation of 1-adamantanol using dimethyl sulfoxide (DMSO) and oxalyl chloride, yielding 71.2% with mild conditions . Efficiency is assessed by:

- Yield optimization : Reaction time, temperature, and reagent stoichiometry.

- Purity validation : Melting point comparison (observed 190–194°C vs. literature 189–198°C) .

- Byproduct analysis : Monitoring via TLC or HPLC.

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Key techniques include:

- ¹H/¹³C NMR : Distinct aldehyde proton signal at δ 9.31 (s) and carbonyl carbon at δ 205.7 ppm. Adamantane backbone signals appear as multiplets (δ 1.53–2.12 for ¹H; δ 28–39.3 for ¹³C) .

- Melting point analysis : Used to confirm purity against literature values .

- Mass spectrometry : To verify molecular ion peaks and fragmentation patterns.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Gloves, lab coat, and eye protection to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .

- Spill management : Absorb with inert materials (e.g., diatomite) and dispose via hazardous waste protocols .

- Emergency procedures : Immediate rinsing with water for eye/skin exposure and medical consultation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or spectral data for this compound derivatives?

- Reproducibility checks : Validate reaction conditions (e.g., solvent purity, catalyst batch) .

- Advanced characterization : Use 2D NMR (e.g., HSQC, HMBC) or X-ray crystallography to confirm ambiguous structural assignments .

- Error analysis : Quantify instrument calibration errors or environmental factors (humidity, temperature) affecting yields .

Q. What methodological strategies are effective for designing this compound derivatives with enhanced bioactivity?

- Functionalization : React the aldehyde group with hydrazides or amines to form Schiff bases or Mannich bases, as seen in triazoline-thione derivatives .

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., piperazine groups) and evaluate antiviral or antimicrobial potency .

- Computational modeling : Predict binding affinity using docking studies against target proteins (e.g., viral proteases) .

Q. How can researchers address challenges in scaling up this compound synthesis while maintaining reproducibility?

- Process optimization : Transition from batch to flow chemistry for better temperature control and mixing .

- Catalyst screening : Test heterogeneous catalysts to improve yield and reduce purification steps .

- Quality-by-design (QbD) approaches : Use design-of-experiments (DoE) to identify critical process parameters .

Q. Methodological Notes

- Data validation : Cross-reference NMR/melting point data with literature and replicate experiments .

- Contradiction management : Document anomalies and conduct meta-analyses of published protocols .

- Ethical compliance : Adhere to institutional safety guidelines and disclose all modifications to synthetic procedures .

特性

IUPAC Name |

adamantane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h7-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZULQZKFBAHSRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452930 | |

| Record name | 1-adamantanecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2094-74-8 | |

| Record name | 1-adamantanecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。